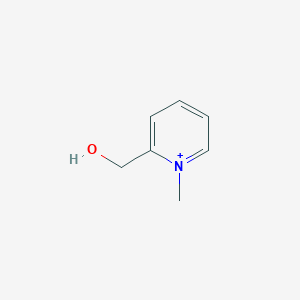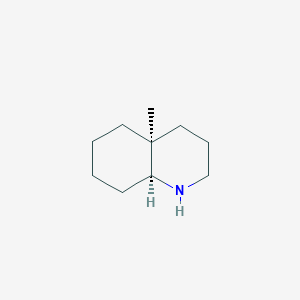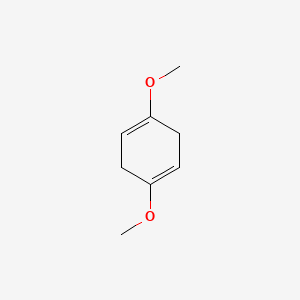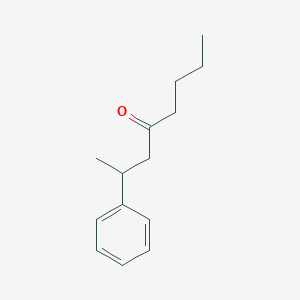
2-Phenyloctan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyloctan-4-one: is an organic compound characterized by a phenyl group attached to an octanone backbone. This compound is part of the ketone family, which is known for its distinctive carbonyl group (C=O) bonded to two hydrocarbon groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyloctan-4-one can be achieved through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield this compound.
Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide with octan-4-one. This reaction requires anhydrous ether as a solvent and proceeds under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of the above methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve industrial-scale production.
化学反应分析
Types of Reactions
2-Phenyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration with HNO₃ and H₂SO₄, sulfonation with H₂SO₄, halogenation with Br₂ or Cl₂ in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Phenyloctanoic acid.
Reduction: Formation of 2-Phenyloctanol.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.
科学研究应用
2-Phenyloctan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of 2-Phenyloctan-4-one involves its interaction with specific molecular targets and pathways. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
2-Phenyloctan-4-one can be compared with other similar compounds such as:
Phenylacetone: Similar in structure but with a shorter carbon chain. Phenylacetone is used in the synthesis of amphetamines.
2-Phenylbutan-2-one: Another ketone with a shorter carbon chain, used in the synthesis of various organic compounds.
2-Phenylhexan-4-one: Similar structure with a different carbon chain length, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
51134-69-1 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
2-phenyloctan-4-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)11-12(2)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI 键 |
VWXKJZHOMJUMOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)CC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


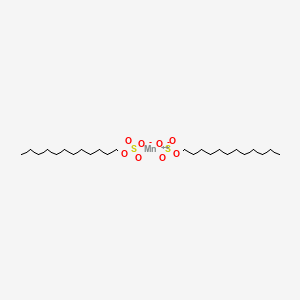
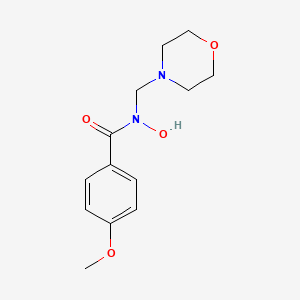
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
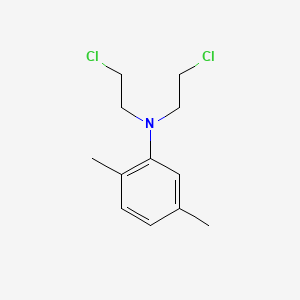
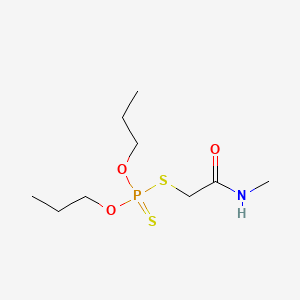
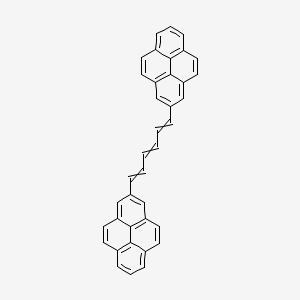
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
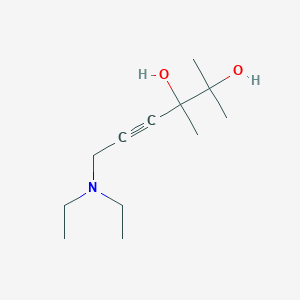
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
